REACTION_CXSMILES
|
Br[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([CH:11]=[O:12])[C:5]=2[S:4][CH:3]=1.[H][H]>[Pd].O1CCCC1.C(N(CC)CC)C>[S:4]1[C:5]2[C:10]([CH:11]=[O:12])=[CH:9][CH:8]=[CH:7][C:6]=2[CH:2]=[CH:3]1
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Name
|
|
Quantity
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10.4 g
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Type
|
reactant
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Smiles
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BrC1=CSC2=C1C=CC=C2C=O
|
Name
|
|
Quantity
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2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
130 mL
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Type
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solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
5.6 mL
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Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst is then filtered off
|
Type
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CUSTOM
|
Details
|
the solvent is evaporated in vacuo from the filtrate
|
Type
|
DISSOLUTION
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Details
|
The residue is dissolved with 50 ml each of water and ethyl acetate, and 5.2 g (67.5% of the theoretical amount) of 7-benzothiophene-carbaldehyde
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent in vacuo
|
Name
|
|
Type
|
|
Smiles
|
S1C=CC2=C1C(=CC=C2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |